(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid
Description
(2S)-2-Amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring an imidazole ring substituted with a chlorine atom at position 4 and a propanoic acid side chain at position 5. The (2S) configuration denotes its stereochemistry, critical for interactions in chiral environments.
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8ClN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI Key |
FXOGWGNGFZLIBF-VKHMYHEASA-N |
Isomeric SMILES |
C1=NC(=C(N1)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid typically begins with commercially available precursors and involves specific reactions to introduce the amino acid backbone and the chloro-substituted imidazole ring.
-
- Imidazole derivatives (e.g., 4-chloroimidazole).
- Amino acid precursors such as glycine or other α-amino acids.
-
- Halogenation : Chlorination of the imidazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
- Coupling Reaction : The halogenated imidazole is coupled with the amino acid backbone through condensation reactions facilitated by activating agents like carbodiimides.
- Stereoselective Synthesis : Ensuring the (2S)-configuration requires chiral catalysts or enantiomerically pure starting materials.
-
- Crystallization or chromatography techniques are employed to isolate the product and achieve high purity.
Specific Reaction Pathways
Pathway A: Direct Coupling
This method involves directly coupling a pre-synthesized 4-chloroimidazole derivative with a protected α-amino acid.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Halogenation | Chlorination of imidazole using thionyl chloride. |
| 2 | Protection | Protecting groups (e.g., Boc or Fmoc) are added to the amino group of the α-amino acid to prevent side reactions. |
| 3 | Coupling | Condensation reaction between protected amino acid and chlorinated imidazole using carbodiimides (e.g., DCC). |
| 4 | Deprotection | Removal of protecting groups under acidic or basic conditions. |
Pathway B: Multi-Step Synthesis
This approach involves synthesizing intermediate compounds before assembling the final product.
| Step | Intermediate | Description |
|---|---|---|
| 1 | Imidazole Derivative | Synthesis of 4-chloroimidazole through halogenation and functionalization. |
| 2 | Amino Acid Derivative | Preparation of α-amino acid with activated carboxylic group (e.g., esterification). |
| 3 | Assembly | Nucleophilic substitution or coupling reaction to combine intermediates. |
Reaction Conditions
Key Parameters
Optimal reaction conditions are crucial for achieving high yields and purity:
- Temperature : Typically maintained between 0°C to 50°C, depending on the step.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
- Catalysts : Acidic catalysts (e.g., HCl) or base catalysts (e.g., triethylamine) may be required for specific steps.
- Time : Reaction durations vary from hours to days, depending on complexity.
Challenges
- Maintaining stereochemical purity during synthesis.
- Avoiding side reactions such as over-halogenation or racemization.
Industrial Production
For large-scale production, continuous flow processes are often employed:
- Reactants are fed into reactors continuously, ensuring efficient mixing and reaction control.
- Quality control measures, such as high-performance liquid chromatography (HPLC), are implemented to monitor purity and yield.
Data Table: Summary of Synthetic Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0°C–50°C |
| Solvent | DMF, DCM |
| Catalyst | Acidic/Base (e.g., HCl, TEA) |
| Reaction Time | Hours–Days |
| Purification Method | Chromatography, Crystallization |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino acid side chain.
Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the 4-position of the imidazole ring.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of imidazole-containing amino acids can exhibit significant antibacterial activity against various pathogens. The presence of the chlorine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and effectiveness in drug formulations.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid, for their efficacy against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing promising antibacterial properties.
Neuroscience Research
The compound is also being explored for its role as a neuroprotective agent . Research indicates that amino acids with imidazole rings can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection
In a study examining neuroprotective effects, this compound was administered to models of oxidative stress-induced neuronal damage. The findings suggested a reduction in cell death and improved viability, indicating its potential utility in neuroprotective therapies.
Biochemical Assays
The compound serves as a useful reagent in various biochemical assays due to its ability to interact with specific enzymes and receptors. It has been utilized in studies focusing on enzyme inhibition and receptor binding affinity.
Case Study: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound as an inhibitor of certain kinases involved in cancer progression. The study reported IC50 values demonstrating effective inhibition at micromolar concentrations.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways . Additionally, the amino acid side chain can interact with proteins and other biomolecules, modulating their function.
Comparison with Similar Compounds
L-Histidine Monohydrochloride Monohydrate ()
Molecular Formula: C₆H₉N₃O₂·HCl·H₂O. Molecular Weight: 209.63 g/mol. Key Differences:
- The absence of a chloro group reduces electron-withdrawing effects, making the imidazole ring more basic.
- Applications: L-Histidine is a natural amino acid used in supplements and pharmaceuticals. The chloro analog may exhibit enhanced stability or altered receptor binding due to the electronegative Cl atom.
(2S)-2-Amino-3-(5-Chloro-1-Methyl-1H-Imidazol-2-yl)Propanoic Acid ()
Structure : Chloro at position 5 and methyl at nitrogen (1-methyl).
Molecular Formula : C₇H₁₀ClN₃O₂.
Molecular Weight : 203.63 g/mol.
Key Differences :
- Positional Isomerism: Chloro at position 5 vs. 4 in the target compound.
Benzimidazole Derivatives ()
Example: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid. Key Differences:
- Ring System : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole. The fused system increases aromaticity and planarity, affecting binding to hydrophobic pockets in enzymes or receptors.
- Applications: Benzimidazoles are commonly used in antiparasitic drugs, whereas chloro-imidazole amino acids may target different pathways.
Pesticide-Related Compounds ()
Examples :
- Imazapic : Features a dihydroimidazolone ring.
- Haloxyfop: Contains a phenoxy-propanoic acid backbone. Key Differences:
- Functional Groups: Pesticides often include pyridine or phenoxy groups absent in the target compound.
- Chloro Role : In the target compound, Cl may enhance herbicidal activity by mimicking natural substrates or inhibiting enzymes.
Chemical Reactivity and Stability
- The chloro substituent in the target compound likely increases acidity of the imidazole N–H group compared to L-histidine (pKa ~6.0) due to electron withdrawal. This could influence metal chelation or catalytic activity in enzyme analogs.
- Synthesis Insights : Methods like alkaline hydrolysis () and protection/deprotection strategies () may apply to the target compound’s preparation.
Comparative Data Table
Biological Activity
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a compound of interest in biochemical research due to its structural similarities to amino acids and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C6H10ClN3O2
- Molar Mass : 189.62 g/mol
- Density : 1.261 g/cm³ (predicted)
- Melting Point : 197-199.5 °C
- Solubility : Soluble in water and organic solvents.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in the glutamatergic system. It may enhance or inhibit receptor activity, influencing synaptic transmission and neuroplasticity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways, which can affect cellular energy homeostasis and signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver through phase I and II metabolic reactions.
- Excretion : Excreted mainly via urine; half-life varies based on dosage and route of administration.
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that the compound protects against oxidative stress-induced apoptosis. The mechanism was linked to the modulation of glutamate receptors, which are crucial in neurodegenerative diseases.
Study 2: Antimicrobial Activity Assessment
In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to established antibiotics.
Study 3: Enzyme Inhibition Analysis
Research focusing on enzyme kinetics indicated that the compound inhibits specific enzymes involved in metabolic pathways. This inhibition was characterized by a dose-dependent response, suggesting potential applications in metabolic disorders.
Data Table: Biological Activities
Q & A
What are the optimized synthetic routes for (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid, and how do reaction conditions affect yield and purity?
Answer:
The synthesis typically involves multi-step routes, such as coupling protected amino acids with halogenated imidazole precursors. outlines a three-step protocol for analogous α-amino acids:
Step a : Ethanol reflux (2h, 80-88% yield) for initial coupling.
Step b : NaBH3CN reduction in methanol (85-90% yield).
Step c : HCl reflux (8h, 70-75% yield) for deprotection .
Optimization focuses on solvent polarity (ethanol vs. methanol) and temperature to minimize racemization. Chloro-substituted imidazoles may require extended reaction times due to reduced nucleophilicity.
| Step | Reagents/Conditions | Yield Range | Key Considerations |
|---|---|---|---|
| a | EtOH, reflux, 2h | 80-88% | Avoid excess heat to prevent decomposition |
| b | NaBH3CN, MeOH, 0°C to r.t., 24h | 85-90% | Control pH to avoid byproducts |
| c | Conc. HCl, reflux, 8h | 70-75% | Monitor for over-acidification |
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
NMR Spectroscopy :
- 1H NMR identifies protons on the chiral center (δ 3.1–3.5 ppm) and imidazole ring (δ 7.2–8.1 ppm). highlights tautomerism-induced shifts in imidazole protons .
- 13C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) and imidazole carbons (δ 120–135 ppm).
IR Spectroscopy :
X-ray Crystallography :
How do structural modifications at the 4-chloro position impact bioactivity, and what strategies mitigate steric hindrance during derivatization?
Answer:
shows substituents (Cl, Br, CH₃) at the imidazole 4-position influence antimycobacterial activity. Chloro derivatives exhibit enhanced activity due to electronegativity but may introduce steric clashes. Strategies include:
- Microwave-assisted synthesis to reduce reaction time and byproducts.
- Protecting groups (e.g., Boc for the amino acid moiety) to direct functionalization .
- Computational modeling (e.g., molecular docking) to predict steric tolerance before synthesis .
What methodologies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions (e.g., pH, solvent). A systematic approach includes:
Standardized in vitro assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antimycobacterial screening) .
Dose-response curves : Compare IC₅₀ values across studies.
Metabolic stability tests : Assess compound degradation in plasma (e.g., HPLC monitoring over 24h).
How can researchers optimize chiral purity during synthesis?
Answer:
Racemization at the α-carbon is a key challenge. Methods include:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in coupling steps.
- HPLC chiral separation : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
- Circular Dichroism (CD) : Validate enantiomeric excess (>98%) post-synthesis .
What computational tools predict the binding affinity of this compound with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., histidine biosynthesis pathways). demonstrates docking poses for imidazole derivatives in active sites .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Relate substituent electronegativity (Cl vs. F) to inhibitory potency .
How does the protonation state of the imidazole ring affect solubility and bioavailability?
Answer:
The imidazole ring (pKa ~6.8–7.1) exists in equilibrium between neutral and protonated forms:
- Neutral form : Enhances lipid membrane permeability.
- Protonated form : Improves aqueous solubility.
Adjust pH during formulation (e.g., buffered to 7.4 for in vivo studies) to balance these properties .
What are the best practices for storing and handling this compound to prevent degradation?
Answer:
- Storage : Argon atmosphere at –20°C in amber vials to prevent light-induced decomposition.
- Handling : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the chloro group .
- Stability Monitoring : Periodic LC-MS analysis to detect degradation products (e.g., dechlorinated analogs) .
How can researchers validate the absence of toxic intermediates in synthetic pathways?
Answer:
- LC-MS/MS : Screen for genotoxic impurities (e.g., alkyl chlorides) at ppm levels.
- In silico toxicity prediction : Tools like DEREK Nexus flag potential mutagenic intermediates .
- Green chemistry : Replace NaBH3CN with safer reductants (e.g., NaBH4 with CeCl3) .
What are the challenges in scaling up synthesis, and how are they addressed?
Answer:
- Heat dissipation : Use flow reactors for exothermic steps (e.g., HCl reflux).
- Purification : Switch from column chromatography to recrystallization (DMF/water mixtures) for large batches .
- Yield drop : Optimize stoichiometry (e.g., 1.1:1 molar ratio of imidazole precursor to amino acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
